

# Application Note: Assessing the Performance of Antioxidant 1024 using Thermogravimetric Analysis (TGA)

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## Compound of Interest

Compound Name: Antioxidant 1024

Cat. No.: B1329266

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Antioxidant 1024** (also known as Irganox MD 1024) is a high molecular weight, sterically hindered phenolic antioxidant and metal deactivator.[1][2] Its primary function is to protect polymers and other materials from thermo-oxidative degradation, which can occur during high-temperature processing or long-term service.[1][3] It is particularly effective in stabilizing polymers that come into contact with metals, such as copper, which can catalyze degradation.[1][4] Applications include polyolefins (polyethylene, polypropylene), wire and cable resins, rubbers, and adhesives.[2][3][5]

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7][8] For polymer systems, TGA is an essential tool for determining thermal stability. By comparing the degradation profile of a polymer with and without an antioxidant, the effectiveness of the antioxidant can be quantitatively assessed. An effective antioxidant will delay the onset of mass loss to a higher temperature, indicating enhanced thermal stability.[9] This application note provides a detailed protocol for using TGA to evaluate the performance of **Antioxidant 1024**.

## Data Presentation

## Table 1: Typical Properties of Antioxidant 1024

This table summarizes the key physical and chemical properties of **Antioxidant 1024**, gathered from various technical data sheets.

Property	Value	References
Chemical Name	2',3-Bis[[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionyl]]propionohydrazide	[1]
CAS Number	32687-78-8	[1][10]
Molecular Weight	553 g/mol	[1]
Appearance	White to slightly yellowish crystalline powder	[1][2]
Melting Range	221 - 232 °C	[1][11][12]
Assay	≥ 98%	[2]
Primary Function	Hindered Phenolic Antioxidant, Metal Deactivator	[1][5][13]

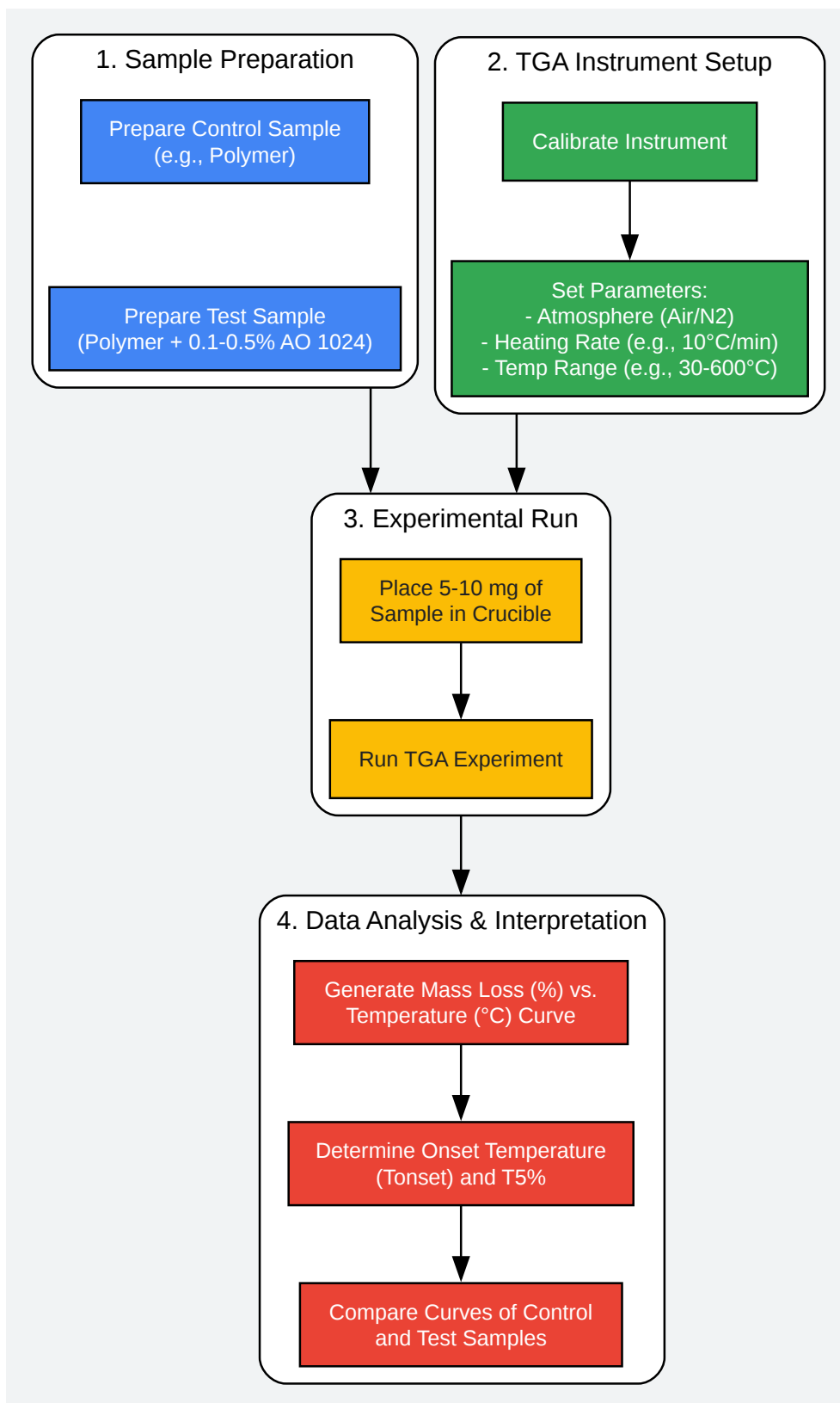
## Table 2: Example TGA Data for Polyethylene (PE) with and without Antioxidant 1024

This table presents hypothetical but typical TGA results demonstrating the effect of **Antioxidant 1024** on the thermal stability of polyethylene when heated in an air atmosphere.

Sample	Concentration of AO 1024	Onset of Degradation (Tonset)	Temperature at 5% Mass Loss (T5%)
Control PE	0%	~ 250 °C	~ 280 °C
Stabilized PE	0.2% w/w	~ 350 °C	~ 375 °C

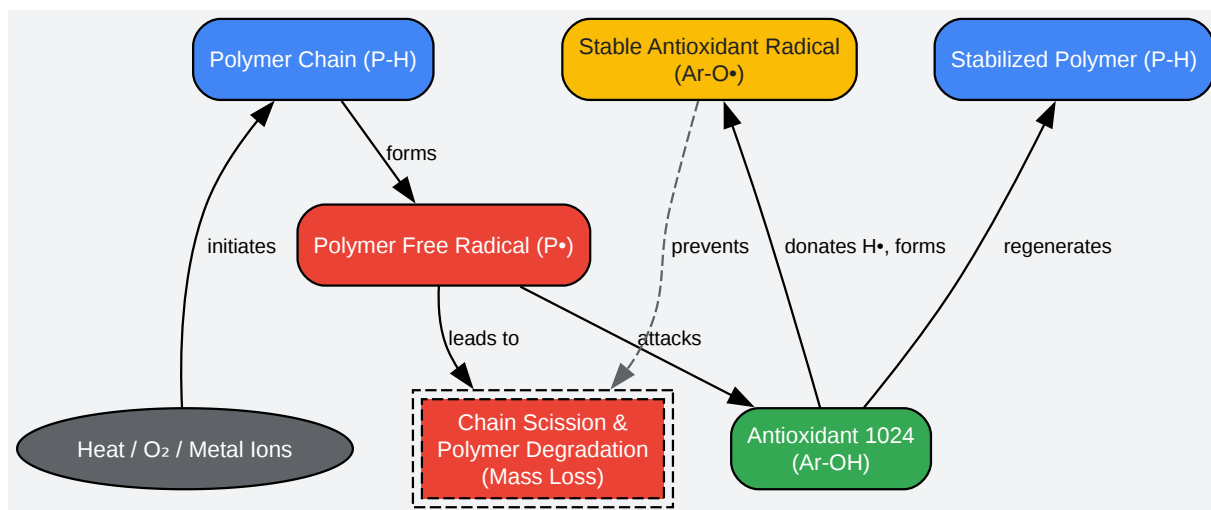
Note: These values are illustrative. Actual temperatures will vary depending on the specific polymer grade, heating rate, and atmospheric conditions.

## Mandatory Visualizations



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Caption: Experimental workflow for TGA analysis of **Antioxidant 1024**.



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Caption: Simplified mechanism of a hindered phenolic antioxidant.

## Experimental Protocols

This section provides a detailed methodology for assessing the performance of **Antioxidant 1024** in a polymer matrix using TGA.

## Materials and Equipment

- Thermogravimetric Analyzer (TGA): Capable of heating to at least 700°C with a controlled purge gas system.[14]
- Polymer Matrix: E.g., Polyethylene (PE), Polypropylene (PP), or other relevant polymer powder/pellets.
- **Antioxidant 1024**: Powder form.[2]
- Control Sample: Polymer matrix without any added antioxidant.
- Test Sample(s): Polymer matrix blended with a specified concentration of **Antioxidant 1024** (e.g., 0.1% to 0.5% by weight).[5]
- Analytical Balance: Sensitive to 0.01 mg.

- Sample Crucibles: Alumina or platinum, compatible with the TGA instrument.
- Purge Gas: High purity nitrogen and/or air.

## Sample Preparation

Proper sample preparation is critical for obtaining reproducible results.

- Drying: Dry the polymer and **Antioxidant 1024** in a vacuum oven at a temperature below their degradation points (e.g., 60-80°C) for several hours to remove any residual moisture, which could interfere with the TGA measurement.[\[7\]](#)
- Blending:
  - For the test sample, accurately weigh the polymer and the desired amount of **Antioxidant 1024**. A typical concentration range is 0.1% to 0.5%.[\[5\]](#)
  - Ensure a homogenous blend. For thermoplastics, this can be achieved via melt blending using a small-scale extruder or mixer. For a simpler approach, solvent blending followed by complete solvent evaporation can be used, provided a common solvent exists that does not affect the materials.
- Control Sample: The control sample should be processed under the exact same conditions as the test sample, but without the addition of **Antioxidant 1024**.

## TGA Experimental Procedure

- Instrument Startup & Calibration: Turn on the TGA instrument and the purge gases. Allow the system to stabilize. Perform weight and temperature calibrations according to the manufacturer's guidelines.
- Method Setup: Program the TGA instrument with the desired experimental parameters.
  - Purge Gas: To simulate processing and real-world exposure, Air is typically used at a flow rate of 20-50 mL/min. To study intrinsic thermal stability without oxidation, Nitrogen is used.
  - Temperature Program:

- Initial Temperature: 30 °C.
  - Isothermal Hold: Hold at 30 °C for 5-10 minutes to allow the furnace to equilibrate.
  - Heating Rate: A linear heating rate of 10 °C/min or 20 °C/min is standard.[7][9] Slower rates can provide better resolution of thermal events.
  - Final Temperature: A temperature high enough to ensure complete degradation of the polymer, typically 600-700 °C.
- Sample Loading:
    - Tare an empty sample crucible on the TGA's balance.
    - Place 5-10 mg of the prepared sample (control or test) into the crucible.[15] Ensure the sample is evenly distributed at the bottom.
    - Record the exact initial mass.
  - Running the Experiment: Place the crucible onto the TGA sample holder and start the pre-programmed thermal method. The instrument will automatically record the sample mass as the temperature increases.[6]
  - Post-Analysis: Once the run is complete, allow the furnace to cool. Remove the sample crucible and run the next sample. It is recommended to run each sample in triplicate to ensure reproducibility.

## Data Analysis and Interpretation

The primary output of a TGA experiment is a curve plotting the percentage of initial mass remaining on the y-axis versus the temperature on the x-axis.

- Plot the Data: Overlay the TGA curves for the control sample and the test sample(s) containing **Antioxidant 1024**.
- Determine Key Temperatures:

- Onset Temperature of Degradation (Tonset): This is the temperature at which significant mass loss begins. It is often determined by the intersection of the baseline tangent with the tangent of the steepest part of the mass loss curve (the inflection point). A higher Tonset indicates greater thermal stability.[16]
- Temperature at Specific Mass Loss (e.g., T5% or T10%): This is the temperature at which the sample has lost a specific percentage (e.g., 5% or 10%) of its initial mass. This provides a single, comparable data point for stability.[9][16]
- Interpretation: A significant shift of the TGA curve for the stabilized sample to higher temperatures compared to the control sample demonstrates the effectiveness of **Antioxidant 1024**. The magnitude of this shift is a quantitative measure of the performance. A larger increase in Tonset and T5% signifies superior antioxidant performance under the tested conditions.[9]

## Conclusion

Thermogravimetric Analysis is a direct, reliable, and efficient method for evaluating the performance of thermal stabilizers like **Antioxidant 1024**. By quantifying the increase in the degradation temperature of a polymer, TGA provides crucial data for formulation development, quality control, and predicting the service life of materials. The protocols outlined in this note provide a systematic approach for researchers and scientists to obtain accurate and reproducible results.

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